
(R)-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine is a chiral compound with a pyridine ring substituted with a methyl group and a pyrrolidinylmethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine typically involves the following steps:
Formation of the Pyrrolidinylmethoxy Intermediate: This step involves the reaction of pyrrolidine with a suitable methoxy precursor under controlled conditions to form the pyrrolidinylmethoxy intermediate.
Substitution Reaction: The intermediate is then reacted with 2-methylpyridine under specific conditions to achieve the desired substitution at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for ®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine compounds with various functional groups.
科学研究应用
®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine: The racemic mixture of the compound.
3-(2-Pyrrolidinylmethoxy)pyridine: Lacks the methyl group at the 2-position.
2-Methyl-3-methoxypyridine: Lacks the pyrrolidinyl group.
Uniqueness
®-2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine is unique due to its chiral nature and the presence of both a methyl group and a pyrrolidinylmethoxy group on the pyridine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-methyl-3-[[(2R)-pyrrolidin-2-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVIKLBSVVNSHF-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)OC[C@H]2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161417-20-5 |
Source


|
| Record name | 2-Methyl-3-(2-pyrrolidinylmethoxy)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161417205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B222074.png)
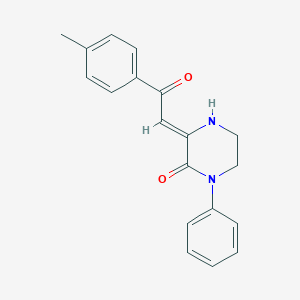
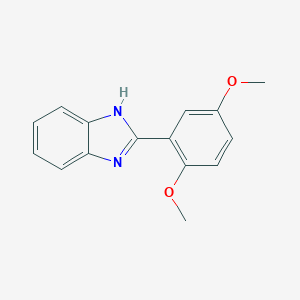
![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
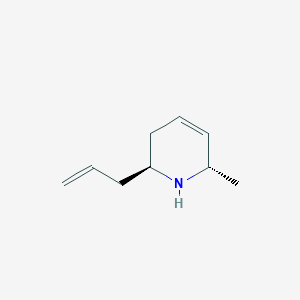
![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)
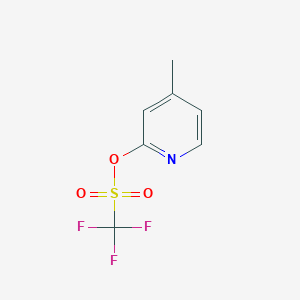
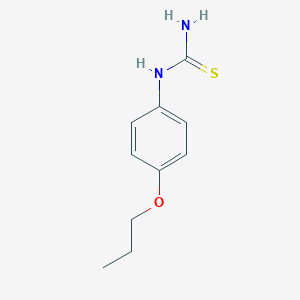
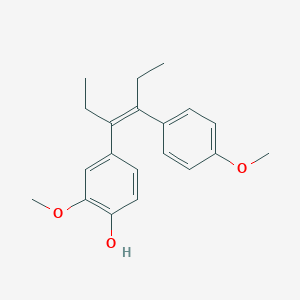
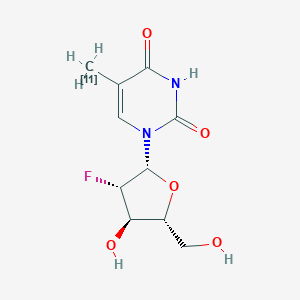
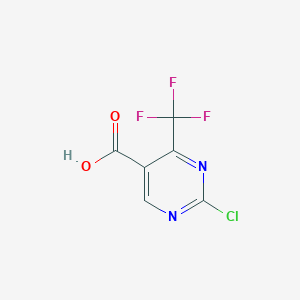
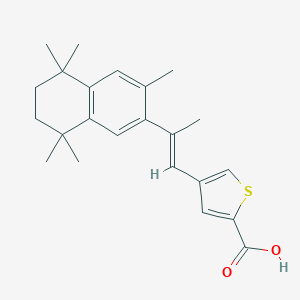

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)
